
N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CMCS and has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. This inhibition can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body and may also have anti-cancer properties. Additionally, it may have an effect on certain enzymes and receptors in the body, leading to changes in physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide in lab experiments is its potential as an anti-inflammatory agent. This could be useful in studying inflammation-related diseases. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide. One area of interest is its potential as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential applications in treating inflammation-related diseases. Other future directions could include exploring its effects on different enzymes and receptors in the body.
Méthodes De Synthèse
The synthesis of N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide can be achieved using different methods. One of the most common methods is the reaction of 2-(cyclohexylmethylsulfanyl)pyridine-3-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. This reaction yields CMCS as a white solid with a high yield.
Applications De Recherche Scientifique
N-(Cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide has potential applications in scientific research. This compound has been studied for its ability to inhibit certain enzymes and receptors in the body. It has been shown to have potential as an anti-inflammatory agent and may also have applications in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(cyclohexylmethylsulfanyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c16-8-10-17-14(19)13-7-4-9-18-15(13)20-11-12-5-2-1-3-6-12/h4,7,9,12H,1-3,5-6,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLPDFFGTCNOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CSC2=C(C=CC=N2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2786146.png)
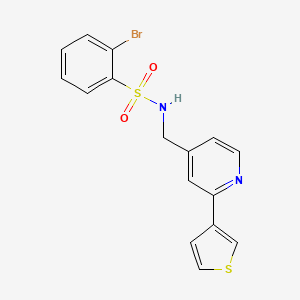
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2786148.png)

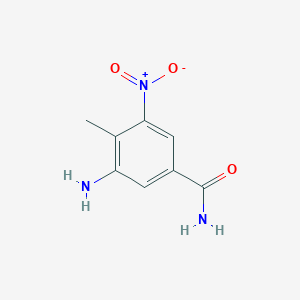

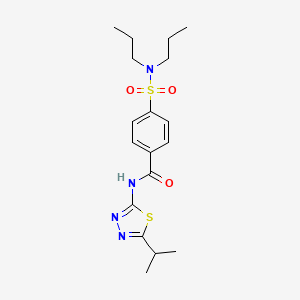
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2786159.png)
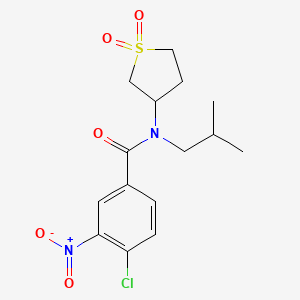
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2786164.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B2786165.png)
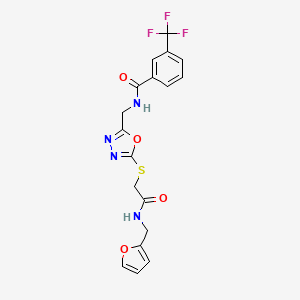

![N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2786169.png)